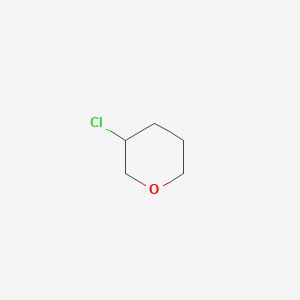

3-Chlorooxane

CAS No.: 6581-54-0

Cat. No.: VC8418328

Molecular Formula: C5H9ClO

Molecular Weight: 120.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6581-54-0 |

|---|---|

| Molecular Formula | C5H9ClO |

| Molecular Weight | 120.58 g/mol |

| IUPAC Name | 3-chlorooxane |

| Standard InChI | InChI=1S/C5H9ClO/c6-5-2-1-3-7-4-5/h5H,1-4H2 |

| Standard InChI Key | GABNFOSTPFAECR-UHFFFAOYSA-N |

| SMILES | C1CC(COC1)Cl |

| Canonical SMILES | C1CC(COC1)Cl |

Introduction

Chemical Identity and Structural Characteristics

3-Chlorohexane belongs to the class of alkyl halides, where the chlorine atom’s electronegativity induces a polar carbon-chlorine bond. The compound’s InChI key (InChI=1S/C6H13Cl/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3) provides a standardized identifier for computational and structural analyses . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 120.62 g/mol |

| Boiling Point | 121°C |

| Density (20°C) | 0.868 g/cm³ |

| Solubility | Miscible in organic solvents; low in water |

The chlorine atom’s position at the third carbon reduces molecular symmetry compared to 1- or 2-chlorohexane isomers, influencing physical properties such as boiling point and chromatographic behavior .

Reactivity and Chemical Applications

The chlorine atom in 3-chlorohexane renders it highly reactive in nucleophilic substitution reactions (SN1/SN2). For example, reaction with hydroxide ions produces 3-hexanol, while treatment with strong bases like potassium tert-butoxide induces dehydrohalogenation to form hex-2-ene . These transformations underscore its utility as a precursor in synthesizing alcohols, alkenes, and complex organic molecules.

Comparative Reactivity of Structural Isomers

The position of the chlorine atom significantly impacts reactivity:

-

1-Chlorohexane: Higher susceptibility to SN2 due to less steric hindrance.

-

3-Chlorohexane: Favors elimination reactions under basic conditions due to the stability of the resulting alkene .

Applications in Research and Industry

Solvent and Reagent

The compound’s moderate volatility and solubility in organic solvents make it suitable for specialized solvent applications, though this use is less common due to toxicity concerns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume